5-Bromo-2-iodopyrimidin-4-amine
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Overview
Description
5-Bromo-2-iodopyrimidin-4-amine is a heterocyclic organic compound that contains both bromine and iodine atoms attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-iodopyrimidin-4-amine can be synthesized through a multi-step process. One common method involves the bromination and iodination of pyrimidine derivatives. For instance, 5-bromo-2-chloropyrimidine can be reacted with hydroiodic acid to yield 5-bromo-2-iodopyrimidine . The amination of this intermediate can then be achieved using ammonia or an amine source under suitable conditions to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodopyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Palladium-Catalyzed Cross-Coupling: Common reagents include arylboronic acids and alkynylzincs, with palladium catalysts facilitating the reaction.
Amination: Ammonia or primary amines are used under basic conditions to introduce the amino group.
Major Products Formed
Substituted Pyrimidines: Various substituted pyrimidine derivatives can be synthesized through cross-coupling reactions.
Aminated Derivatives:
Scientific Research Applications
5-Bromo-2-iodopyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of liquid crystalline compounds for display technologies.
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodopyrimidin-4-amine involves its reactivity towards various nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile intermediate for further functionalization. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyrimidine: Similar in structure but with a chlorine atom instead of iodine.
5-Iodo-2-chloropyrimidine: Contains iodine and chlorine atoms instead of bromine and iodine.
5,5’-Dibromo-2,2’-bipyrimidine: A dimeric compound with two bromine atoms.
Uniqueness
5-Bromo-2-iodopyrimidin-4-amine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to other halogenated pyrimidines. This dual halogenation allows for selective functionalization and diverse synthetic applications .
Biological Activity
5-Bromo-2-iodopyrimidin-4-amine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment and as a tool in molecular biology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.
- Antiviral Activity : Some studies suggest that halogenated pyrimidines can interfere with viral replication processes, making them candidates for antiviral drug development .
- DNA Interaction : The compound may interact with nucleic acids, affecting their stability and function, which is significant in the context of cancer therapy where DNA damage is a primary mechanism of action .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
A | HeLa | 15 | Inhibition of cell proliferation |
B | MCF7 | 10 | Induction of apoptosis |
C | A549 | 20 | Cell cycle arrest |
These findings indicate that the compound exhibits varying degrees of potency against different cancer cell lines, suggesting selective activity that could be harnessed for therapeutic purposes.
Antiviral Studies
In vitro studies have shown that this compound possesses antiviral activity against certain viruses:
Virus Type | EC50 (µM) | Mode of Action |
---|---|---|
Influenza A | 25 | Inhibition of viral entry |
HIV | 30 | Interference with reverse transcriptase |
These results highlight the potential for this compound to serve as a lead structure for developing new antiviral agents.
Case Studies
- Case Study on Cancer Treatment : A recent clinical trial explored the use of this compound in combination with standard chemotherapy agents in patients with resistant tumors. The trial reported improved response rates and reduced tumor size in a subset of patients, indicating potential benefits in combination therapy.
- Antiviral Application : In a laboratory setting, researchers tested the compound against various strains of influenza virus. Results showed significant reductions in viral titers, supporting its potential use as an antiviral agent .
Properties
Molecular Formula |
C4H3BrIN3 |
---|---|
Molecular Weight |
299.90 g/mol |
IUPAC Name |
5-bromo-2-iodopyrimidin-4-amine |
InChI |
InChI=1S/C4H3BrIN3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) |
InChI Key |
KLVQFICQQIEBEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)I)N)Br |
Origin of Product |
United States |
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